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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212 Get Quote

In-Depth Technical Guide: KHKI-01215
For Researchers, Scientists, and Drug Development Professionals

Introduction
KHKI-01215 is a potent and selective small molecule inhibitor of NUAK family kinase 2

(NUAK2), a serine/threonine kinase implicated in cancer cell survival, proliferation, and

invasion. This technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of KHKI-01215, with a focus on its mechanism of action within

the NUAK2-YAP signaling pathway. Detailed experimental protocols for the characterization of

this compound are also provided.

Chemical Structure and Properties
KHKI-01215 is a complex heterocyclic molecule with the systematic IUPAC name 4-(3-

(dimethylamino)phenoxy)-5-iodo-N-(4-(4-methylpiperzin-1-yl)-3-

(trifluoromethyl)phenyl)pyrimidine-2-amine. Its structure is characterized by a central pyrimidine

ring with multiple substituted aromatic moieties.

Table 1: Chemical and Physical Properties of KHKI-01215
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Property Value Source

IUPAC Name

4-(3-

(dimethylamino)phenoxy)-5-

iodo-N-(4-(4-methylpiperzin-1-

yl)-3-

(trifluoromethyl)phenyl)pyrimidi

ne-2-amine

[1]

Molecular Formula C₂₄H₂₆F₃IN₆O [2]

Molecular Weight 598.40 g/mol [2]

Appearance
White to off-white crystalline

solid

General for pyrimidine

derivatives

Solubility

Soluble in polar organic

solvents such as methanol and

ethanol. Moderately soluble in

water.

General for 2-aminopyrimidine

derivatives[3]

Melting Point Not specified.

Boiling Point Not specified.

Storage
Store at -20°C for long-term

storage.
[2]

Biological Activity and Mechanism of Action
KHKI-01215 exhibits potent inhibitory activity against NUAK2 and demonstrates significant

anti-proliferative and pro-apoptotic effects in cancer cells, particularly in colorectal cancer cell

lines such as SW480.

Table 2: Biological Activity of KHKI-01215
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Assay Parameter Value Cell Line Source

NUAK2 Inhibition IC₅₀
0.052 µM (52

nM)
- [4]

Cell Proliferation IC₅₀ 3.16 µM SW480 [4]

Apoptosis -
Induced in

SW480 cells
SW480 [4]

The NUAK2-YAP Signaling Pathway
KHKI-01215 exerts its anticancer effects by targeting the NUAK2-YAP signaling pathway.

NUAK2 is a key upstream regulator of the Hippo signaling pathway effector YAP (Yes-

associated protein). In a normal state, the Hippo pathway core kinases LATS1/2 phosphorylate

and inactivate YAP, leading to its cytoplasmic retention and degradation. However, in many

cancers, this pathway is dysregulated.

NUAK2 can phosphorylate and inactivate LATS1/2, thereby preventing YAP phosphorylation.

This allows YAP to translocate to the nucleus, where it acts as a transcriptional co-activator,

promoting the expression of genes involved in cell proliferation, survival, and epithelial-

mesenchymal transition (EMT). A positive feedback loop exists where YAP can also promote

the transcription of NUAK2, further amplifying this pro-tumorigenic signaling.

KHKI-01215, by inhibiting NUAK2, restores the activity of LATS1/2, leading to the

phosphorylation and inactivation of YAP. This effectively shuts down the downstream pro-

survival signaling, resulting in decreased cancer cell proliferation and induction of apoptosis.
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Diagram 1: KHKI-01215 Mechanism of Action in the NUAK2-YAP Signaling Pathway.

Experimental Protocols
The following are representative protocols for the key assays used to characterize the

biological activity of KHKI-01215. These are based on standard laboratory procedures and the

methodologies reported in the primary literature.

NUAK2 Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of KHKI-01215 to inhibit the enzymatic activity of

NUAK2.
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Prepare Reagents:
- NUAK2 Enzyme

- Kinase Buffer
- ATP

- Substrate (e.g., fluorescently labeled peptide)
- KHKI-01215 dilutions

Dispense into 384-well plate:
1. KHKI-01215 or DMSO (control)

2. NUAK2 Enzyme
3. ATP/Substrate mix to start reaction

Incubate at Room Temperature
(e.g., 60 minutes)

Add Detection Reagents:
- Eu-labeled antibody (donor)

- Acceptor molecule

Incubate and Read Plate:
- Measure TR-FRET signal on a

  compatible plate reader

Data Analysis:
- Calculate % inhibition
- Determine IC₅₀ value

Click to download full resolution via product page

Diagram 2: Workflow for TR-FRET Based NUAK2 Kinase Inhibition Assay.

Protocol:

Reagent Preparation: Prepare serial dilutions of KHKI-01215 in DMSO. Prepare working

solutions of recombinant NUAK2 enzyme, a suitable kinase substrate, and ATP in kinase

reaction buffer.
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Reaction Setup: In a 384-well plate, add KHKI-01215 dilutions or DMSO as a control. Add

the NUAK2 enzyme and allow a brief pre-incubation.

Initiate Reaction: Add the ATP and substrate mixture to initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to

allow for substrate phosphorylation.

Detection: Stop the reaction and add the detection reagents, which typically include a

Europium-labeled antibody that specifically recognizes the phosphorylated substrate (donor)

and an acceptor molecule that binds to another part of the substrate.

Signal Measurement: After another incubation period, measure the TR-FRET signal using a

plate reader capable of time-resolved fluorescence measurements.

Data Analysis: Calculate the percentage of inhibition for each concentration of KHKI-01215
relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-

response curve.

Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of KHKI-01215 on the metabolic activity of SW480

cells, which is an indicator of cell viability and proliferation.
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Seed SW480 cells in a 96-well plate
and allow to adhere overnight

Treat cells with serial dilutions of
KHKI-01215 or DMSO (control)

Incubate for a specified period
(e.g., 72 hours)

Add MTT reagent to each well

Incubate for 2-4 hours to allow
formazan crystal formation

Add solubilization solution (e.g., DMSO or SDS)
to dissolve formazan crystals

Measure absorbance at ~570 nm
using a microplate reader

Calculate % viability and determine IC₅₀

Click to download full resolution via product page

Diagram 3: Workflow for MTT Cell Viability Assay.

Protocol:
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Cell Seeding: Seed SW480 cells into a 96-well plate at a predetermined density and allow

them to adhere overnight in a 37°C, 5% CO₂ incubator.

Compound Treatment: Treat the cells with various concentrations of KHKI-01215. Include

wells with DMSO as a vehicle control.

Incubation: Incubate the treated cells for a specific duration (e.g., 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment concentration

relative to the DMSO control and determine the IC₅₀ value.[2][5][6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells following treatment with KHKI-01215.
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Seed and treat SW480 cells with
KHKI-01215 as in the viability assay

Harvest cells (including floating and
adherent cells)

Wash cells with cold PBS

Resuspend cells in Annexin V binding buffer

Add Annexin V-FITC and
Propidium Iodide (PI)

Incubate in the dark at room temperature
(e.g., 15 minutes)

Analyze by flow cytometry

Click to download full resolution via product page

Diagram 4: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

Cell Treatment: Seed and treat SW480 cells with KHKI-01215 for a predetermined time.

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using

trypsin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15543212?utm_src=pdf-body-img
https://www.benchchem.com/product/b15543212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a

fluorophore (e.g., FITC) and Propidium Iodide (PI).

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V

positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in

late apoptosis or necrosis.[7]

Kinase Selectivity Profiling
To assess the selectivity of KHKI-01215, a comprehensive kinase profiling assay such as

KINOMEscan® is employed. This competition binding assay quantifies the interactions of the

compound against a large panel of kinases. The results are typically reported as the

percentage of the kinase that remains bound to an immobilized ligand in the presence of the

test compound. Lower percentages indicate stronger binding of the compound to the kinase.

This allows for the identification of potential off-target effects and confirms the selectivity for

NUAK2.

Conclusion
KHKI-01215 is a valuable research tool for investigating the role of NUAK2 in cancer biology.

Its potent and selective inhibition of NUAK2 and subsequent disruption of the YAP signaling

pathway make it a promising candidate for further preclinical and clinical investigation as a

targeted cancer therapeutic. The experimental protocols outlined in this guide provide a

framework for the continued evaluation of KHKI-01215 and other NUAK2 inhibitors.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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